molecular formula C13H17I2NO3 B140173 N-tert-Butoxycarbonyl 3,5-Diiodotyramine CAS No. 788824-51-1

N-tert-Butoxycarbonyl 3,5-Diiodotyramine

Cat. No. B140173
CAS RN: 788824-51-1
M. Wt: 489.09 g/mol
InChI Key: HGUGDDATVGKWTR-UHFFFAOYSA-N
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Description

N-tert-Butoxycarbonyl 3,5-Diiodotyramine (N-t-Bu-3,5-diiodotyramine) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a derivative of tyramine, a common amine found in many foods. N-t-Bu-3,5-diiodotyramine has been found to have a variety of biochemical and physiological effects, and is used in a wide range of laboratory experiments.

Scientific Research Applications

N-Boc Deprotection Methods

  • Selective N-Boc Deprotection: A mild and selective method for N-Boc deprotection using sodium carbonate has been demonstrated, showcasing its compatibility with a wide range of functional groups, thus facilitating the synthesis of N-free products with excellent yields across various substrates (Kazzouli et al., 2006).

Tert-Butoxycarbonylation of Amines

  • Efficient N-tert-Butoxycarbonylation: A facile methodology for N-tert-butoxycarbonylation of amines has been described, using di-tert-butyl dicarbonate in the presence of La(NO3)3·6H2O under solvent-free conditions, yielding N-tert-butylcarbamates efficiently (Suryakiran et al., 2006).

Synthesis and Reactivity in Organic Chemistry

  • Synthesis of Pyrrolo Derivatives: The uncatalyzed reaction of N-tert-Butoxycarbonyl-protected silyloxypyrrole with 1,4-quinones has been explored for the efficient synthesis of pyrrolidinobenzofuran and pyrrolidinonaphthofuran adducts, demonstrating the versatility of N-tert-Butoxycarbonyl in synthetic applications (Brimble et al., 2004).

Advancements in Tert-Butoxycarbonylation Techniques

  • Direct Tert-Butoxycarbonylation: A direct and sustainable synthesis method for tertiary butyl esters, including N-tert-Butoxycarbonyl compounds, using flow microreactor systems has been developed. This approach enhances the efficiency and sustainability of the tert-butoxycarbonylation process (Degennaro et al., 2016).

Safety and Hazards

While specific safety and hazard information for “N-tert-Butoxycarbonyl 3,5-Diiodotyramine” is not available, compounds with a Boc group can cause skin and eye irritation, and may be harmful if inhaled or ingested .

Mechanism of Action

Target of Action

N-tert-Butoxycarbonyl 3,5-Diiodotyramine is an organic compound It is mentioned as an intermediate to thyroxin derivatives , suggesting that it may interact with thyroid hormone receptors or enzymes involved in thyroid hormone metabolism.

Mode of Action

As an intermediate to thyroxin derivatives , it may be involved in the synthesis of thyroid hormones, which play crucial roles in metabolism, growth, and development.

Biochemical Pathways

Given its role as an intermediate in the synthesis of thyroxin derivatives , it may influence the thyroid hormone pathway, which regulates numerous biological processes including metabolism, growth, and development.

Result of Action

As an intermediate to thyroxin derivatives , it may contribute to the effects of thyroid hormones, which include regulation of metabolic rate, heart and digestive function, muscle control, brain development, and bone maintenance.

properties

IUPAC Name

tert-butyl N-[2-(4-hydroxy-3,5-diiodophenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17I2NO3/c1-13(2,3)19-12(18)16-5-4-8-6-9(14)11(17)10(15)7-8/h6-7,17H,4-5H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUGDDATVGKWTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC(=C(C(=C1)I)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17I2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468723
Record name n-t-boc-3,5-diiodotyramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

788824-51-1
Record name n-t-boc-3,5-diiodotyramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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